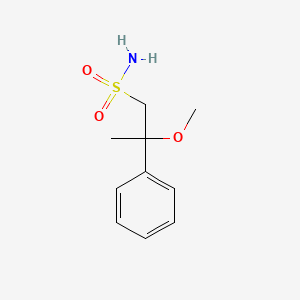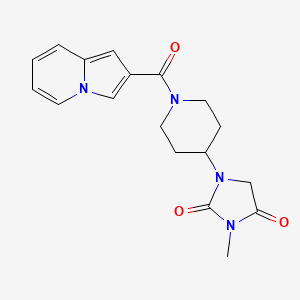
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique structural configuration that makes it an attractive candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Quinoline compounds, including derivatives like 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile, are notable for their potential in cancer drug development. They have shown effective anticancer activity, acting through various mechanisms such as inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. The synthetic versatility of quinoline facilitates the creation of diverse derivatives, enhancing its biochemical activities (Solomon & Lee, 2011).
Antimicrobial Properties
Some derivatives of quinoline-3-carbonitrile have been synthesized and evaluated for their antimicrobial activity. Studies indicate that these compounds exhibit promising antibacterial behavior, acting against both Gram-positive and Gram-negative bacterial strains without causing severe host toxicity (Khan et al., 2019). Another study also synthesized novel derivatives and assessed their antibacterial and antifungal potential, demonstrating notable antimicrobial activities (El-Gamal et al., 2018).
Photovoltaic Applications
Quinoline derivatives have been investigated for their photovoltaic properties, showing potential in the fabrication of organic–inorganic photodiode devices. These studies indicate that quinoline-based compounds could be useful in the development of photovoltaic technologies (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline derivatives have been studied as corrosion inhibitors, particularly for mild steel in acidic mediums. These compounds have demonstrated significant efficiency in inhibiting corrosion, attributed to the adsorption of inhibitor molecules on the metal surface. This property makes them viable for applications in corrosion protection (Singh et al., 2016).
Wirkmechanismus
Target of Action
It’s worth noting that azetidines, which are four-membered n-heterocycles, are valuable compounds because they act as building blocks for the synthesis of nitrogen-containing compounds such as amino acids, alkaloids, biologically active drugs, chiral ligands, and organocatalysts .
Mode of Action
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that azetidines can be involved in the synthesis of various nitrogen-containing compounds, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .
Result of Action
Azetidines and their derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Action Environment
The inherent rigidity of spirocyclic compounds, such as azetidines, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Eigenschaften
IUPAC Name |
1-(quinoline-2-carbonyl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-7-10-8-17(9-10)14(18)13-6-5-11-3-1-2-4-12(11)16-13/h1-6,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKVHFMRQJPQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)


![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)


![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)


![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)


![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)
